molecular formula C24H24N2O5S B3649322 N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3649322
M. Wt: 452.5 g/mol
InChI Key: JCIUMGXNPMNEOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains acetylphenyl, methoxyphenyl, and methylphenylsulfonyl groups attached to a glycinamide core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the glycinamide core and the attachment of the various phenyl groups. Protecting groups might be used during synthesis to prevent unwanted side reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, while the methoxy group could participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like density, boiling point, and solubility. These properties are influenced by the compound’s molecular structure .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-10-12-23(13-11-17)32(29,30)26(21-8-5-9-22(15-21)31-3)16-24(28)25-20-7-4-6-19(14-20)18(2)27/h4-15H,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIUMGXNPMNEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-(3-acetylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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